![molecular formula C22H19N5O B1674415 Galunisertib CAS No. 700874-72-2](/img/structure/B1674415.png)
Galunisertib
Übersicht
Beschreibung
Galunisertib (LY2157299) is a small molecular experimental cancer drug previously in development by Eli Lilly . It is a TGF-b inhibitor . Development of galunisertib by Eli Lilly was discontinued in January 2020 . Galunisertib was investigated in a phase II trial for treatment of hepatocellular carcinoma .
Molecular Structure Analysis
Galunisertib is one of the most prolific compounds in the number of structurally characterized polymorphic modifications . Crystal chemical analysis of 11 solvates of galunisertib was carried out using the method of molecular Voronoi–Dirichlet polyhedra .
Physical And Chemical Properties Analysis
Galunisertib has a molecular weight of 369.42 . Its chemical formula is C22H19N5O . It appears as a white to beige powder .
Wissenschaftliche Forschungsanwendungen
Treatment of Solid Tumors and Non-Small Cell Lung Cancer (NSCLC)
Galunisertib has been used in a phase Ib/II study in combination with nivolumab for the treatment of solid tumors and NSCLC . The study targeted tumor immune suppression in patients with advanced refractory solid tumors and patients with recurrent/refractory NSCLC . The trial was conducted between October 2015 and August 2020, and no dose-limiting toxicities were observed in phase I . Preliminary efficacy was observed in a subset of patients in the Phase 2 NSCLC cohort .
Antifibrotic Effects on Dermal Fibroblasts
Galunisertib has shown antifibrotic effects on TGF-β-induced fibroproliferative dermal fibroblasts . It has been found to diminish dermal fibroblast proliferation to homeostatic levels without cytotoxicity at concentrations as high as 10 μM . An in vitro scratch assay revealed that galunisertib significantly enhanced cellular migration and in vitro wound closure beginning 24 h post-injury .
Treatment of Glioma
Galunisertib has been used in trials studying the basic science and treatment of Glioma . Gliomas are a type of tumor that occurs in the brain and spinal cord.
Treatment of Neoplasms
Galunisertib has also been used in trials for the treatment of Neoplasms . Neoplasms are abnormal growths of tissue that can lead to cancer.
Treatment of Solid Tumor
Galunisertib has been used in trials studying the treatment of Solid Tumor . Solid tumors are an abnormal mass of tissue that usually does not contain cysts or liquid areas.
Treatment of Glioblastoma
Galunisertib has been used in trials studying the treatment of Glioblastoma . Glioblastoma is a type of aggressive brain tumor.
Treatment of Prostate Cancer
Galunisertib has been used in trials studying the treatment of Prostate Cancer . Prostate cancer is a common type of cancer in men.
Inhibition of TGFβ-dependent Functions
Galunisertib has been demonstrated to inhibit a number of TGFβ-dependent functions leading to anti-tumor activity . This makes it a promising candidate for cancer therapy.
Wirkmechanismus
Mode of Action
Galunisertib binds to the kinase domain of TGFβRI, thereby preventing the activation of TGF-β-mediated signaling pathways . It selectively inhibits the serine/threonine activity of the receptor, thereby preventing the phosphorylation of downstream proteins, SMAD2 and SMAD3 . This inhibition of TGF-β signaling can reverse TGF-β and regulatory T cell-mediated suppression of human T cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by galunisertib is the TGF-β/SMAD signaling pathway . By inhibiting TGFβRI, galunisertib prevents the phosphorylation of SMAD2 and SMAD3, key proteins in the TGF-β signaling pathway . This inhibition disrupts the pathway, leading to a decrease in tumor growth, survival, and metastasis .
Result of Action
The molecular effects of galunisertib include the inhibition of TGF-β-induced SMAD phosphorylation, which leads to a decrease in the expression of fibrotic genes . On a cellular level, galunisertib has been shown to inhibit the proliferation of TGF-β-overexpressing tumor cells . It also promotes anti-tumor immunity, leading to durable, complete responses in some cases .
Action Environment
The action of galunisertib can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Studies have shown that the combination of galunisertib with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models, demonstrating potential synergy when co-targeting TGFβ and PD-1/PD-L1 pathways . .
Safety and Hazards
Zukünftige Richtungen
Galunisertib is currently being studied in combination with nivolumab (anti-PD-1) for the treatment of patients with advanced solid tumors including hepatocellular carcinoma . Incorporating radiation into a treatment regimen including anti-PD-1 therapy and TGFβ blockade would be a reasonable next step .
Eigenschaften
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galunisertib | |
CAS RN |
700874-72-2 | |
Record name | Galunisertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galunisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galunisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Galunisertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALUNISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.